
4-(Chloromethyl)-1-ethoxyhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-1-ethoxyhexane is an organic compound characterized by a chloromethyl group attached to a hexane chain with an ethoxy substituent
Vorbereitungsmethoden
The synthesis of 4-(Chloromethyl)-1-ethoxyhexane typically involves the chloromethylation of 1-ethoxyhexane. This can be achieved through the reaction of 1-ethoxyhexane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve maintaining a temperature range of 60-75°C to ensure optimal yield .
Industrial production methods may involve similar synthetic routes but on a larger scale, with continuous monitoring and optimization of reaction parameters to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
4-(Chloromethyl)-1-ethoxyhexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Oxidation: The compound can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group, typically using reducing agents like lithium aluminum hydride.
Common reagents for these reactions include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction .
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)-1-ethoxyhexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Material Science: The compound is used in the preparation of polymers and resins, contributing to the development of new materials with specific properties.
Biological Studies: It is employed in the modification of biomolecules for studying biological processes and interactions
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)-1-ethoxyhexane primarily involves its reactivity due to the presence of the chloromethyl group. This group is highly reactive towards nucleophiles, making the compound a valuable intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants used .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(Chloromethyl)-1-ethoxyhexane include:
4-(Bromomethyl)-1-ethoxyhexane: Similar in structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity and applications.
4-(Chloromethyl)-1-methoxyhexane: Differing by the presence of a methoxy group instead of an ethoxy group, affecting its solubility and reactivity.
4-(Chloromethyl)-1-ethoxybutane: A shorter chain analog, which may have different physical properties and reactivity
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C9H19ClO |
|---|---|
Molekulargewicht |
178.70 g/mol |
IUPAC-Name |
4-(chloromethyl)-1-ethoxyhexane |
InChI |
InChI=1S/C9H19ClO/c1-3-9(8-10)6-5-7-11-4-2/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
DPFDEZMPVBQSTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCCOCC)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


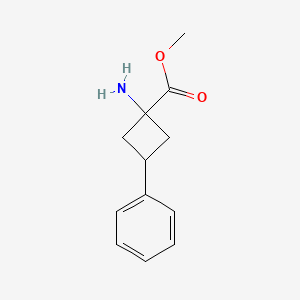
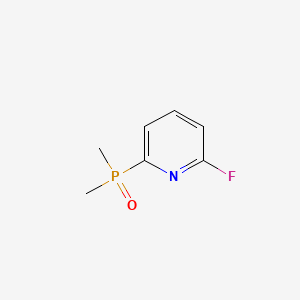
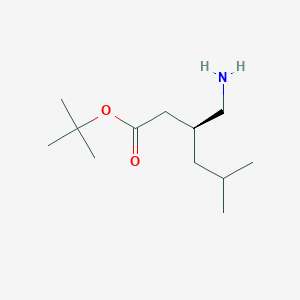
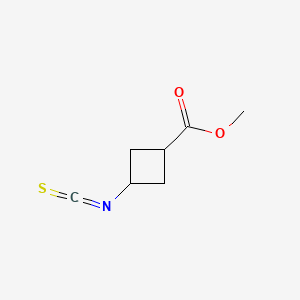
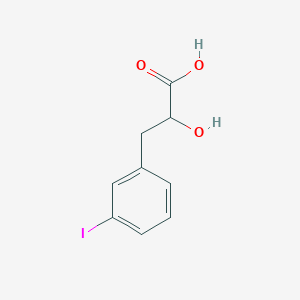

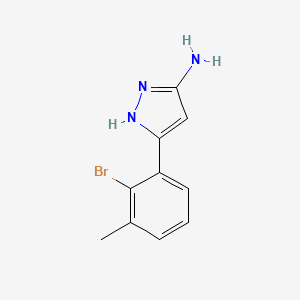

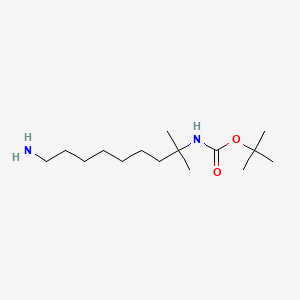
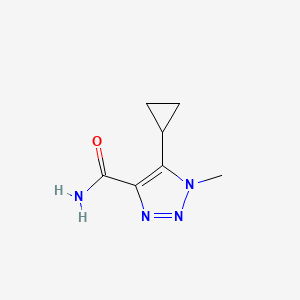
![N-[3-(aminomethyl)phenyl]-N-(1-methylethyl)methanesulfonamide](/img/structure/B13634288.png)


![N-[(1-aminocyclopropyl)methyl]cyclopropanecarboxamide](/img/structure/B13634315.png)
